

# Application Notes and Protocols for Disulfo-ICG-DBCO Disodium Salt Conjugation

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## Compound of Interest

Compound Name: *Disulfo-ICG-DBCO disodium*

Cat. No.: *B15555134*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the conjugation of **Disulfo-ICG-DBCO disodium** salt to azide-modified biomolecules via copper-free click chemistry. This protocol is designed for professionals in research and drug development who are looking to leverage near-infrared (NIR) fluorescence imaging for their studies.

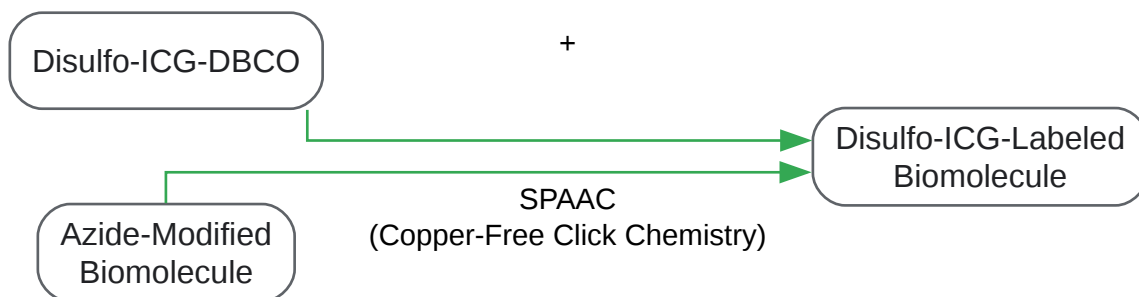
## Introduction

**Disulfo-ICG-DBCO disodium** salt is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2][3] The DBCO moiety allows for a highly specific and efficient copper-free click chemistry reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with molecules containing an azide group.[4] This bioorthogonal reaction is ideal for labeling sensitive biological samples as it proceeds readily at physiological conditions without the need for a cytotoxic copper catalyst. The presence of two sulfonic acid groups enhances the water solubility and stability of the indocyanine green (ICG) dye, making it well-suited for biological applications.[5][6] ICG is an FDA-approved dye, and its conjugates are widely used in fluorescence-guided surgery, in vivo imaging, and tracking of biomolecules.[7][8][9]

## Chemical Reaction

The conjugation is based on the SPAAC reaction where the strained alkyne (DBCO) on the Disulfo-ICG molecule reacts with an azide group on a target molecule to form a stable triazole

linkage.



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Caption: Chemical reaction scheme for Disulfo-ICG-DBCO conjugation.

## Experimental Protocols

This section provides detailed methodologies for the conjugation of Disulfo-ICG-DBCO to an azide-modified protein, a common application in bioconjugation.

## Materials and Reagents

- **Disulfo-ICG-DBCO disodium salt**
- Azide-modified protein (e.g., antibody, enzyme)
- Phosphate-buffered saline (PBS), pH 7.4 (amine and azide-free)
- Dimethyl sulfoxide (DMSO), anhydrous
- Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)
- Spectrophotometer
- Centrifugal filters (with appropriate molecular weight cutoff)

## Protocol for Protein Conjugation

- Preparation of Reagents:
  - Equilibrate all reagents to room temperature before use.

- Prepare a stock solution of Disulfo-ICG-DBCO in anhydrous DMSO at a concentration of 1-10 mM. Briefly centrifuge the vial before opening to ensure all the powder is at the bottom.
- Ensure the azide-modified protein is in an amine-free and azide-free buffer, such as PBS, at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
- Conjugation Reaction:
  - Add a 10-20 fold molar excess of the Disulfo-ICG-DBCO stock solution to the azide-modified protein solution. The final concentration of DMSO in the reaction mixture should be kept below 20% to maintain protein stability.
  - Gently mix the reaction solution by pipetting up and down or by gentle vortexing.
  - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. Longer incubation times can improve conjugation efficiency.
- Purification of the Conjugate:
  - Following incubation, purify the Disulfo-ICG-protein conjugate to remove unreacted dye.
  - Size-exclusion chromatography (SEC) is a common and effective method for purification. Equilibrate the SEC column with PBS.
  - Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein, while the later fractions will contain the excess, unreacted dye.
  - Alternatively, centrifugal filters can be used for purification by repeatedly washing the conjugate with PBS.
- Characterization of the Conjugate:
  - Degree of Labeling (DOL): The DOL, or the average number of dye molecules conjugated per protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of ICG (around 780-800 nm).
- Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
- Calculate the dye concentration using the Beer-Lambert law.
- The DOL is the molar ratio of the dye to the protein.[\[10\]](#)
- SDS-PAGE Analysis: The molecular weight of the conjugate can be compared to the unlabeled protein using SDS-PAGE. A shift in the band corresponding to the conjugate will indicate successful labeling.
- Storage:
  - Store the purified Disulfo-ICG-protein conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

## Quantitative Data

The following tables summarize typical quantitative data for a Disulfo-ICG-DBCO conjugation reaction with an azide-modified antibody.

Table 1: Reaction Parameters

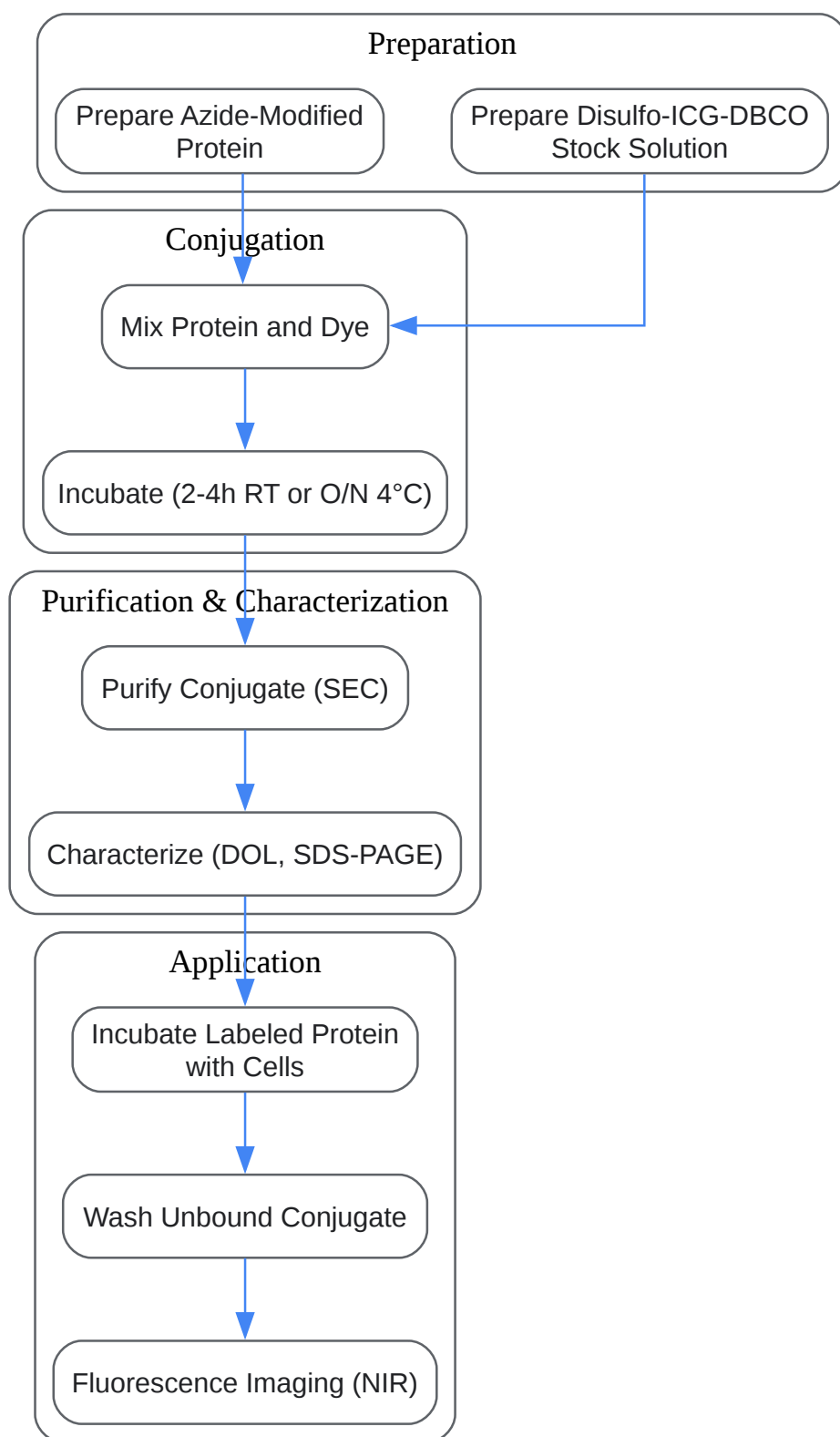
Parameter	Recommended Value
Protein Concentration	1-10 mg/mL
Molar Ratio (Dye:Protein)	10:1 to 20:1
Reaction Temperature	Room Temperature or 4°C
Reaction Time	2-4 hours (RT) or Overnight (4°C)
DMSO Concentration	< 20%

Table 2: Characterization Data

Parameter	Typical Value
Degree of Labeling (DOL)	2-8
Conjugation Efficiency	> 90%
Purity (post-purification)	> 95%
Excitation Maximum (Ex)	~789 nm
Emission Maximum (Em)	~813 nm

## Experimental Workflow

The following diagram illustrates a typical workflow for labeling a target protein with Disulfo-ICG-DBCO and its subsequent use in cell imaging.



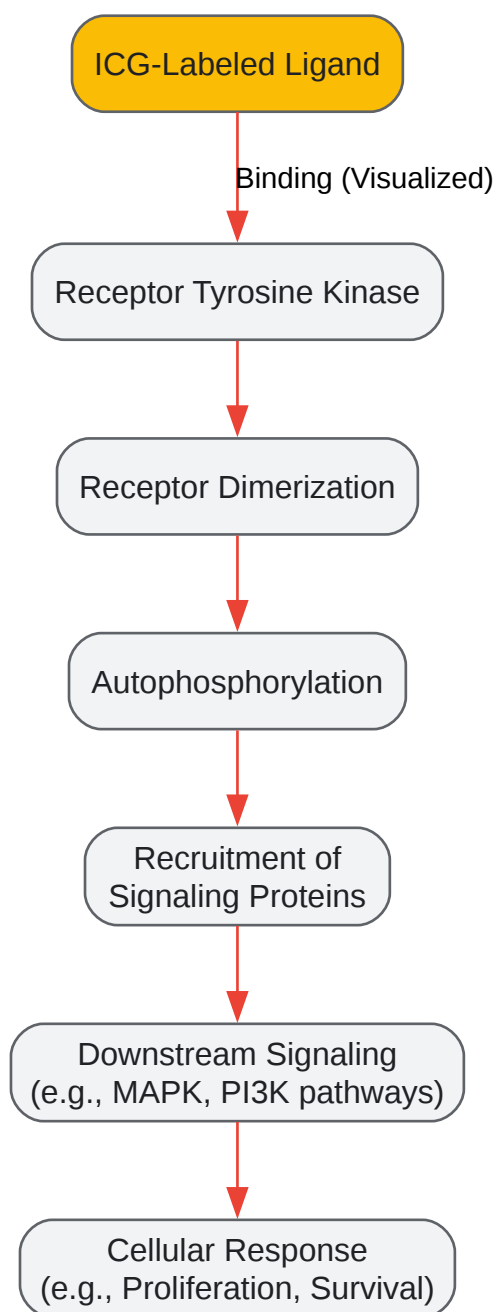
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Caption: Experimental workflow for protein labeling and cell imaging.

## Signaling Pathway Visualization

While Disulfo-ICG-DBCO itself does not directly participate in or modulate a specific signaling pathway, its conjugate can be used to visualize and track a protein of interest that is involved in such a pathway. For instance, if the azide-modified protein is a ligand for a receptor tyrosine kinase (RTK), the ICG-labeled ligand can be used to visualize receptor binding, internalization, and trafficking, which are key events in RTK signaling.

The diagram below illustrates a generalized signaling pathway that can be studied using a fluorescently labeled ligand.



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Caption: Generalized RTK signaling pathway studied with a labeled ligand.

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